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molecular formula C7H7Cl2N B168531 2-Chloro-4-(chloromethyl)-6-methylpyridine CAS No. 162046-59-5

2-Chloro-4-(chloromethyl)-6-methylpyridine

Cat. No. B168531
M. Wt: 176.04 g/mol
InChI Key: JNYFUZZTJPBDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07569578B2

Procedure details

(2-Chloro-6-methylpyridin-4-yl)methanol (0.212 g, 1.35 mmol) and thionyl chloride (0.12 mL, 1.62 mmol) were combined in methylene chloride (4 mL) and stirred at room temperature for 4 h. The solvents were removed and the product dried under vacuum for several hours to afford 0.24 g (quant.) as a clear oil which was used without purification. Mass spec.: 176.0 (MH)+.
Quantity
0.212 g
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8]O)[CH:5]=[C:4]([CH3:10])[N:3]=1.S(Cl)([Cl:13])=O>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][Cl:13])[CH:5]=[C:4]([CH3:10])[N:3]=1

Inputs

Step One
Name
Quantity
0.212 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)CO)C
Step Two
Name
Quantity
0.12 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed
CUSTOM
Type
CUSTOM
Details
the product dried under vacuum for several hours
CUSTOM
Type
CUSTOM
Details
to afford 0.24 g (quant.) as a clear oil which
CUSTOM
Type
CUSTOM
Details
was used without purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC1=NC(=CC(=C1)CCl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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